4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene
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Overview
Description
4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene is an organic compound characterized by its unique structure containing multiple nitro and trisulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene typically involves the reaction of 4-methyl-2-nitrophenyl derivatives with trisulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trisulfanyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can result in the formation of various trisulfanyl-substituted compounds .
Scientific Research Applications
4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro and trisulfanyl groups can participate in various biochemical reactions, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-nitrophenyl isocyanate
- 4-Methyl-2-nitrophenyl isothiocyanate
- 1-(4-Methyl-2-nitrophenyl)ethanone
Uniqueness
4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene is unique due to the presence of both nitro and trisulfanyl groups in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
4274-36-6 |
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Molecular Formula |
C14H12N2O4S3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H12N2O4S3/c1-9-3-5-13(11(7-9)15(17)18)21-23-22-14-6-4-10(2)8-12(14)16(19)20/h3-8H,1-2H3 |
InChI Key |
MPMPHGGLUUGUFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SSSC2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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